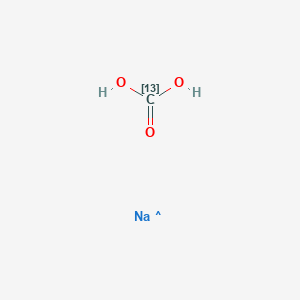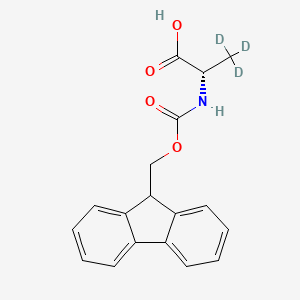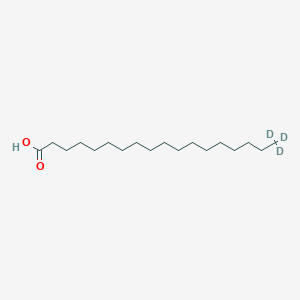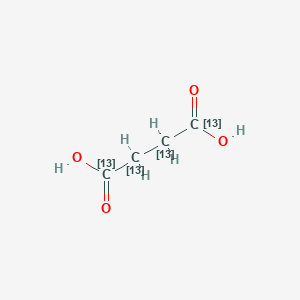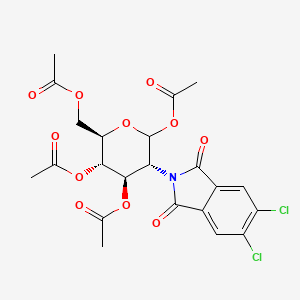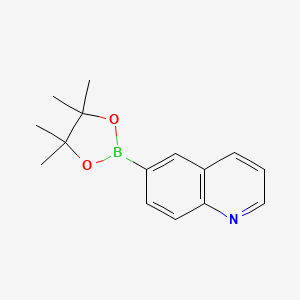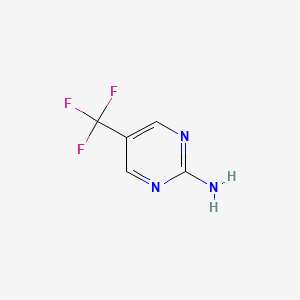
2-Amino-5-(trifluorometil)pirimidina
Descripción general
Descripción
5-(Trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3 . It is used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyrimidin-2-amine involves a Pd-catalyzed coupling reaction . The compound is also involved in the synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyrimidin-2-amine is characterized by the presence of a pyrimidine ring with a trifluoromethyl group attached to it . The InChI code for this compound is 1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyrimidin-2-amine is a solid at room temperature . It has a molecular weight of 163.1 g/mol . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la “2-Amino-5-(trifluorometil)pirimidina”, centrándose en aplicaciones únicas:
Inhibición de la proteína quinasa
Este compuesto se ha utilizado en el diseño de inhibidores de la proteína quinasa, que son cruciales en las estrategias de tratamiento del cáncer. Las modificaciones de este compuesto se han basado en otros inhibidores de quinasas como VX680 y ENMD-2076 para mejorar la eficacia .
Síntesis de nuevos compuestos
La “this compound” sirve como precursor en la síntesis de nuevos compuestos con posibles actividades farmacológicas. Está involucrada en vías sintéticas complejas que conducen a nuevas moléculas con propiedades únicas .
Agente quelante
El compuesto se ha introducido como una unidad quelante en la química de coordinación, lo que puede conducir al desarrollo de nuevos materiales con propiedades magnéticas, electrónicas o catalíticas específicas .
Actividad antitumoral
Los investigadores han diseñado y sintetizado derivados de este compuesto para buscar fármacos antitumorales más efectivos. Estos derivados han mostrado actividad antiproliferativa contra varias líneas celulares tumorales humanas .
Incorporación del grupo trifluorometilo
En los procesos farmacéuticos, la “this compound” se utiliza para incorporar grupos trifluorometilo en las moléculas de fármacos, lo que puede alterar significativamente sus perfiles farmacocinéticos y farmacodinámicos .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Relevant Papers Several papers have been published on 5-(Trifluoromethyl)pyrimidin-2-amine and related compounds. These include studies on the synthesis and fungicidal activity of pyrimidinamine derivatives , the design and synthesis of pyrimidin-4-amine derivatives , and the synthesis and anticancer activity of new 5-Trifluoromethyl-2-thioxo-thiazolo .
Mecanismo De Acción
Target of Action
The primary target of 5-(Trifluoromethyl)pyrimidin-2-amine is the mitochondrial complex I . This compound acts as an inhibitor of this complex, which plays a crucial role in the electron transport chain, a key biochemical pathway in cellular respiration .
Mode of Action
5-(Trifluoromethyl)pyrimidin-2-amine interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Biochemical Pathways
The main biochemical pathway affected by 5-(Trifluoromethyl)pyrimidin-2-amine is the electron transport chain . By inhibiting mitochondrial complex I, this compound disrupts the normal flow of electrons through this chain, leading to a decrease in the production of ATP . This can have downstream effects on a variety of cellular processes that rely on ATP for energy.
Result of Action
The primary result of the action of 5-(Trifluoromethyl)pyrimidin-2-amine is the inhibition of mitochondrial complex I, leading to a decrease in ATP production . This can have a variety of effects at the molecular and cellular levels, depending on the specific cell type and the metabolic processes that are occurring. In the context of its use as a fungicide, this disruption of ATP production can lead to the death of the fungal cells .
Análisis Bioquímico
Biochemical Properties
5-(Trifluoromethyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and methylation reactions . The nature of these interactions often involves the binding of 5-(Trifluoromethyl)pyrimidin-2-amine to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can form complexes with proteins, potentially altering their conformation and function .
Cellular Effects
The effects of 5-(Trifluoromethyl)pyrimidin-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By inhibiting specific kinases, 5-(Trifluoromethyl)pyrimidin-2-amine can modulate gene expression and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . These changes can lead to altered cell proliferation and survival rates.
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)pyrimidin-2-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway. Additionally, 5-(Trifluoromethyl)pyrimidin-2-amine can interact with DNA molecules, potentially affecting gene expression by altering transcription factor binding or chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)pyrimidin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-(Trifluoromethyl)pyrimidin-2-amine remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
5-(Trifluoromethyl)pyrimidin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 5-(Trifluoromethyl)pyrimidin-2-amine can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic pathways.
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVCECMELPNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570846 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69034-08-8 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the compound containing 5-(Trifluoromethyl)pyrimidin-2-amine interact with the orexin-1 receptor and what are the downstream effects of this interaction?
A: The research paper focuses on compound 56, N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine, which acts as a selective antagonist of the orexin-1 receptor (OX1R). While the exact binding mechanism is not detailed in this study, antagonism of OX1R by compound 56 effectively blocks the binding of orexin peptides, specifically orexin-A. [] This blockade subsequently inhibits the downstream signaling cascade usually initiated by orexin-A binding to OX1R. [] This inhibition of the orexin system, specifically via OX1R, has been linked to a reduction in stress-induced hyperarousal and panic-like behaviors in animal models without inducing hypnotic effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
